molecular formula C38H54Br2N2O2S3 B3232181 4,7-Bis(5-bromo-2-thienyl)-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole CAS No. 1334686-71-3

4,7-Bis(5-bromo-2-thienyl)-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole

Cat. No.: B3232181
CAS No.: 1334686-71-3
M. Wt: 826.9 g/mol
InChI Key: MMCQXCRWMJXWLQ-UHFFFAOYSA-N
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Description

4,7-Bis(5-bromo-2-thienyl)-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C38H54Br2N2O2S3 and its molecular weight is 826.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electronic and Optical Properties

  • Research shows that copolymers containing 4,7-bis(5-bromo-2-thienyl)-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole have significant potential in electronic and optical applications. Xu et al. (2018) observed that such copolymers exhibit excellent solubility, high thermal stability, and favorable fluorescence properties. They are unique candidates for flexible organic electrochromic device applications due to their reversible color switching and high optical contrasts (Xu et al., 2018).

Low Band Gap Copolymers

  • Murad et al. (2020) synthesized novel low band gap donor–acceptor copolymers incorporating benzothiadiazole. These copolymers exhibited low optical band gaps, making them suitable for optoelectronic devices (Murad et al., 2020).

Photovoltaic Cell Applications

  • For organic solar cell applications, Lim et al. (2010) synthesized a new thienylenevinylene–benzothiadiazole copolymer that demonstrated broad absorption and a low band gap, making it suitable for use in solar cells (Lim et al., 2010).

Electrochromic Applications

  • The electrochromic properties of similar copolymers have been studied extensively. Luo et al. (2015) reported distinct electrochromic properties with color changing abilities in hybrid polymer films, highlighting their potential in electrochromic devices (Luo et al., 2015).

Organic Electronics

  • Casey et al. (2016) investigated a copolymer synthesized from a donor-acceptor monomer similar to this compound. This copolymer showed promising characteristics for high-performance field-effect transistors (Casey et al., 2016).

Properties

IUPAC Name

4,7-bis(5-bromothiophen-2-yl)-5,6-didodecoxy-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54Br2N2O2S3/c1-3-5-7-9-11-13-15-17-19-21-27-43-37-33(29-23-25-31(39)45-29)35-36(42-47-41-35)34(30-24-26-32(40)46-30)38(37)44-28-22-20-18-16-14-12-10-8-6-4-2/h23-26H,3-22,27-28H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCQXCRWMJXWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCCCCCC)C3=CC=C(S3)Br)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54Br2N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

826.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Bis(5-bromo-2-thienyl)-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole
Reactant of Route 2
Reactant of Route 2
4,7-Bis(5-bromo-2-thienyl)-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole
Reactant of Route 3
Reactant of Route 3
4,7-Bis(5-bromo-2-thienyl)-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole
Reactant of Route 4
Reactant of Route 4
4,7-Bis(5-bromo-2-thienyl)-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole
Reactant of Route 5
4,7-Bis(5-bromo-2-thienyl)-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole
Reactant of Route 6
Reactant of Route 6
4,7-Bis(5-bromo-2-thienyl)-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole

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